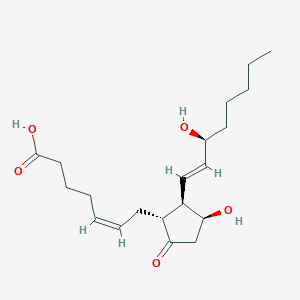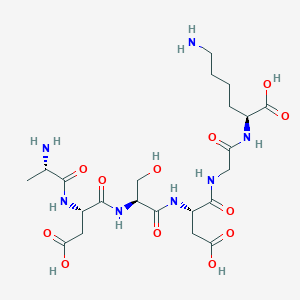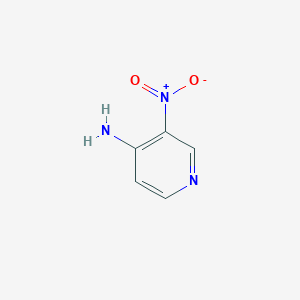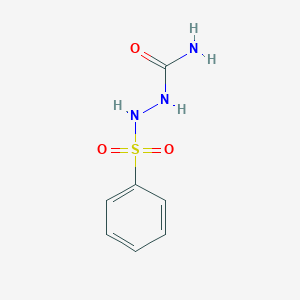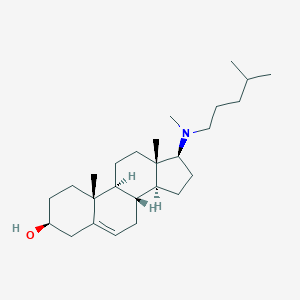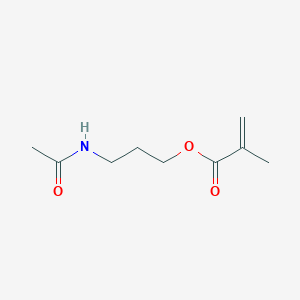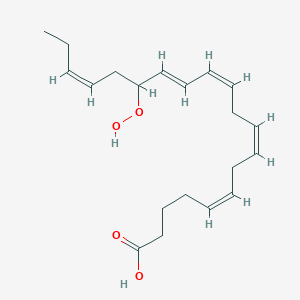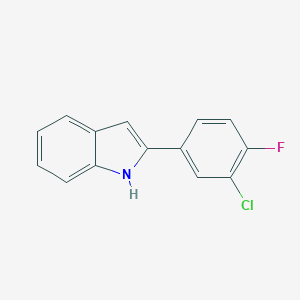
2-(3-クロロ-4-フルオロフェニル)インドール
概要
説明
“2-(3-Chloro-4-fluorophenyl)indole” is a chemical compound with the molecular formula C14H9ClFN . It is a pale cream to pale orange to pale brown crystalline powder .
Molecular Structure Analysis
The molecular structure of “2-(3-Chloro-4-fluorophenyl)indole” can be represented by the SMILES notation: FC1=CC=C (C=C1Cl)C1=CC2=CC=CC=C2N1 . The InChI key for this compound is QNYJRNHACDLRSI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“2-(3-Chloro-4-fluorophenyl)indole” appears as a pale cream to pale orange to pale brown crystalline powder . Its melting point ranges from 163.0 to 171.0°C .科学的研究の応用
抗ウイルス活性
インドール誘導体、特に「2-(3-クロロ-4-フルオロフェニル)インドール」は、抗ウイルス活性を有することが報告されています . 例えば、6-アミノ-4-置換アルキル-1H-インドール-2-置換カルボン酸エステル誘導体が、抗ウイルス剤として合成され報告されています .
抗炎症活性
インドール誘導体は、抗炎症作用も示しています . 2-(4-(メチルスルホニル)フェニル)-1-置換インドールのインドメタシンアナログを合成し、in vitro での COX-2 阻害活性と in vivo での抗炎症活性を評価しました .
抗がん活性
インドール誘導体は、抗がん研究において可能性を示しています . ピリミジン誘導体インドールリボヌクレオシドを合成し、in vitro での抗増殖効果を試験しました .
抗HIV活性
インドール誘導体は、抗HIV活性を有することが判明しています . これにより、「2-(3-クロロ-4-フルオロフェニル)インドール」がHIV研究において使用される可能性が開かれます。
抗酸化活性
インドール誘導体は、抗酸化作用を示すことが知られています . これは、「2-(3-クロロ-4-フルオロフェニル)インドール」が酸化ストレスおよび関連疾患の研究に使用される可能性があることを示唆しています。
抗菌および抗結核活性
Safety and Hazards
将来の方向性
作用機序
Target of Action
2-(3-Chloro-4-fluorophenyl)indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific interactions and resulting changes caused by 2-(3-Chloro-4-fluorophenyl)indole would depend on its specific targets.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that this compound likely affects multiple biochemical pathways . The downstream effects would depend on the specific pathways and targets involved.
Result of Action
Indole derivatives are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular effects depending on their specific targets and mode of action .
特性
IUPAC Name |
2-(3-chloro-4-fluorophenyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFN/c15-11-7-10(5-6-12(11)16)14-8-9-3-1-2-4-13(9)17-14/h1-8,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYJRNHACDLRSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC(=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371454 | |
| Record name | 2-(3-Chloro-4-fluorophenyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1868-88-8 | |
| Record name | 2-(3-Chloro-4-fluorophenyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1868-88-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What happens when 2-(3-chloro-4-fluorophenyl)indole reacts with dichlorocarbene in the presence of a phase transfer catalyst?
A1: The research paper [] describes how 2-(3-chloro-4-fluorophenyl)indole undergoes a fascinating ring transformation when treated with dichlorocarbene generated in situ from aqueous KOH and chloroform, using tetrabutylammonium hydrogen sulphate as a phase transfer catalyst. Instead of the expected ring expansion to form a quinoline derivative analogous to other indole substrates, this specific reaction yields 3-chloro-4-[2,2-dichloro-3-oxiranyl]-2-(3-chloro-4-fluorophenyl)quinoline (4). This suggests the reaction proceeds through an alternative pathway, possibly involving the formation of an epoxide intermediate.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



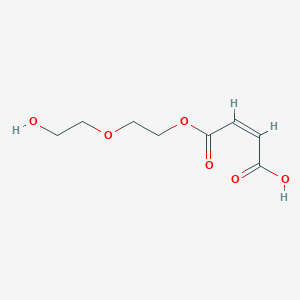
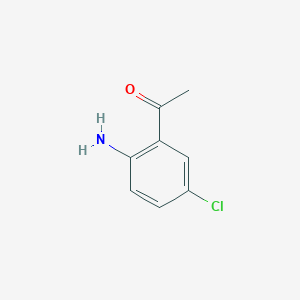
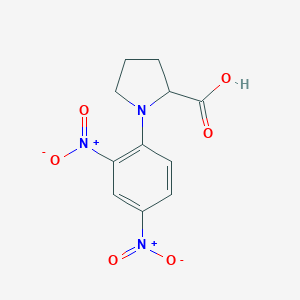
![8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B158689.png)
